Akuammicine

Opioid Receptor Pharmacology Analgesic Drug Discovery Alkaloid Receptor Profiling

Choose Akuammicine for its validated κOR full agonism (Ki 89–200 nM) and key differentiation from other Picralima nitida alkaloids. Unlike akuammidine (μOR-preferring), its κOR selectivity ensures cleaner data in opioid receptor studies. This scaffold is ideal for semisynthetic SAR libraries (e.g., 10-halogenation) and is a distinct probe for metabolic glucose uptake research, an effect not conserved across the class.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 639-43-0
Cat. No. B1666747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkuammicine
CAS639-43-0
SynonymsAkuammicine
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1
InChIKeyAGZMFTKKLPHOMT-XLPBPZHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Akuammicine (CAS 639-43-0) Procurement Guide: A Structurally Unique κ-Opioid Agonist Monoterpenoid Indole Alkaloid


Akuammicine (CAS 639-43-0) is a monoterpenoid indole alkaloid (MIA) belonging to the Vinca sub-group, with the molecular formula C20H22N2O2 and a molecular weight of 322.41 . It is biosynthetically derived from strictosidine and isolated from various Apocynaceae species, including Picralima nitida, Catharanthus roseus, and Vinca major [1][2]. Characterized as a selective κ-opioid receptor (κOR) full agonist, it exhibits moderate binding affinity (Ki 89–200 nM) [3][4] and demonstrates functional activity in cAMP inhibition assays (IC50 240 nM) [5]. Akuammicine also shows off-target glucose uptake stimulatory effects [6], positioning it as a versatile scaffold for opioid research and metabolic studies.

Why Akuammicine (CAS 639-43-0) Cannot Be Substituted by Other Akuamma Alkaloids in Research


Generic substitution of Akuammicine with other alkaloids from Picralima nitida (e.g., akuammine, akuammidine, pseudo-akuammigine) or related MIAs is scientifically invalid due to stark differences in receptor selectivity, functional activity, and downstream signaling. While many Akuamma alkaloids target opioid receptors, their subtype preference and agonist/antagonist profiles diverge significantly. For instance, akuammidine preferentially binds μOR, whereas Akuammicine is a κOR-selective full agonist [1]. Even within the κOR ligand class, subtle structural modifications profoundly alter binding kinetics and in vivo functional selectivity, as evidenced by the distinct pharmacological signatures of 10-halogenated Akuammicine derivatives [2]. Furthermore, off-target metabolic activities, such as glucose uptake stimulation observed for Akuammicine, are not conserved across the alkaloid class, making it impossible to assume bioequivalence in complex experimental systems [3].

Akuammicine (CAS 639-43-0) Quantitative Differentiation Evidence for Procurement


Akuammicine Exhibits a Unique κ-Opioid Receptor Selectivity Profile Relative to Other Akuamma Alkaloids

In a comparative study of five alkaloids from Picralima nitida, Akuammicine demonstrated the highest affinity and functional selectivity for κ-opioid receptors. Unlike akuammidine (Ki 8.6 μM at κOR) which preferentially binds μ-opioid receptors (Ki 0.6 μM), Akuammicine showed a binding affinity Ki of 0.2 μM at κ-opioid binding sites [1]. This represents an approximately 43-fold higher affinity for κOR compared to akuammidine. Akuammicine also distinguished itself functionally, acting as a full κOR agonist in the guinea pig ileum assay, whereas akuammine acted as a μOR antagonist (pKb 5.7 against DAMGO) [1].

Opioid Receptor Pharmacology Analgesic Drug Discovery Alkaloid Receptor Profiling

Akuammicine Serves as the Baseline Scaffold for Developing High-Affinity κOR Agonists with Enhanced Selectivity

Akuammicine's chemical structure enables potentiation of κOR affinity and selectivity through targeted semisynthetic modifications. A study evaluating novel selective κOR agonists found that 10-Iodo-Akuammicine and 10-Bromo-Akuammicine exhibited significantly higher binding affinities for κOR, with Ki values of 2.4 nM and 5.1 nM, respectively, compared to the parent compound Akuammicine (moderate affinity) [1]. This represents an enhancement in binding affinity by approximately two orders of magnitude, while maintaining high selectivity for κOR over other opioid receptors [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) κ-Opioid Receptor Agonists

Akuammicine Demonstrates Functional κOR Agonist Activity Comparable to a Reference Standard in a cAMP Assay

In a functional cAMP inhibition assay using mouse κOR expressed in HEK293 cells, Akuammicine demonstrated potent agonist activity with an IC50 value of 240 nM [1]. This functional potency aligns with its observed binding affinity and confirms its action as a full κOR agonist. The assay used forskolin-stimulated cAMP production as a baseline, providing a robust measure of receptor activation and downstream signaling efficacy [1].

Functional Pharmacology cAMP Inhibition Assay κ-Opioid Receptor Signaling

Akuammicine Induces a Distinct In Vivo Behavioral and Molecular Signature Compared to Its Halogenated Derivatives

While halogenation of Akuammicine dramatically increases κOR binding affinity (Ki 2.4–5.1 nM), it also fundamentally alters the compound's in vivo pharmacological profile. In mouse behavioral models, 10-Bromo-Akuammicine (Br-AKC), but not the parent Akuammicine (AKC), induced significant hypolocomotion and caused more profound impairment in rotarod performance [1]. Furthermore, Br-AKC promoted κOR phosphorylation at S369 and receptor internalization, a signaling pathway uncoupled from the aversion response, whereas AKC did not [1].

Behavioral Pharmacology Receptor Internalization In Vivo Selectivity

Akuammicine Demonstrates In Vitro Glucose Uptake Stimulation, a Property Not Reported for Closely Related Alkaloids

In a 24-hour incubation assay using fully differentiated 3T3-L1 adipocytes, Akuammicine stimulated glucose uptake [1]. This metabolic activity is not a class-wide effect of Akuamma alkaloids and has not been reported for structurally similar compounds like akuammine, akuammidine, or akuammiline in the same context. While the precise quantitative increase over baseline was not specified in the available abstract, the observation of any stimulatory effect in this well-established insulin-sensitivity model represents a clear functional differentiator [1].

Metabolic Disease Research Glucose Uptake Assay Natural Product Pharmacology

Optimal Research and Development Applications for Akuammicine (CAS 639-43-0)


κ-Opioid Receptor Tool Compound for Selectivity Profiling

Akuammicine is ideally suited as a selective κ-opioid receptor (κOR) full agonist in in vitro pharmacology studies. Its moderate affinity (Ki 89–200 nM) and functional activity (cAMP IC50 240 nM) provide a distinct potency window relative to high-affinity reference agonists (e.g., U69593), allowing for nuanced investigation of κOR-mediated signaling cascades, biased agonism, and receptor reserve without immediate receptor desensitization [1][2]. Its unique selectivity profile over μ- and δ-opioid receptors, validated in head-to-head comparisons with other Akuamma alkaloids, ensures cleaner experimental outcomes in heterologous expression systems and native tissue preparations [3].

Medicinal Chemistry Scaffold for Next-Generation κOR Agonists

Akuammicine serves as a validated starting material for semisynthetic derivatization aimed at enhancing κOR binding affinity and selectivity. Halogenation at the 10-position yields derivatives like 10-Iodo-Akuammicine (Ki 2.4 nM) with dramatically improved in vitro binding and differential in vivo effects [4]. Research teams can leverage Akuammicine to establish proprietary structure-activity relationship (SAR) libraries, exploring modifications that tune signaling bias or mitigate adverse behavioral effects observed with other κOR agonists, such as hypolocomotion and receptor internalization [4].

Metabolic Disease Research: Investigating Insulin-Independent Glucose Uptake

Given its demonstrated ability to stimulate glucose uptake in 3T3-L1 adipocytes, Akuammicine is a relevant tool for metabolic disease research [5]. This application is particularly valuable because this activity is not a class-wide effect among Akuamma alkaloids, offering a unique molecular probe to study non-opioid mechanisms of metabolic regulation. Research teams investigating insulin resistance, type 2 diabetes, or the intersection of opioid signaling and metabolism should consider Akuammicine as a distinct chemical starting point for target deconvolution and pathway analysis [5].

In Vivo Behavioral Studies of κOR-Mediated Aversion and Analgesia

Akuammicine's in vivo pharmacological profile is notably different from its high-affinity derivatives, making it a critical compound for comparative behavioral pharmacology. Unlike 10-Bromo-Akuammicine, Akuammicine does not induce hypolocomotion or significant motor impairment at active doses, and it does not promote κOR phosphorylation/internalization [4]. This distinct signature allows researchers to dissect the molecular mechanisms underlying κOR-mediated aversion, analgesia, and anti-pruritic effects, potentially identifying signaling pathways associated with therapeutic benefit versus adverse side effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akuammicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.